gamma-Glutamylmethionine

概要

説明

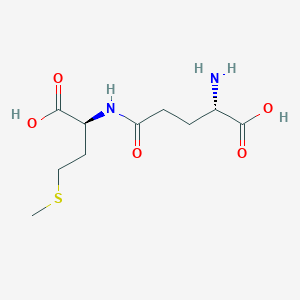

gamma-Glutamylmethionine (C₁₀H₁₈N₂O₅S) is a dipeptide composed of methionine linked via a gamma-glutamyl bond. It is a product of the glutathione cycle and serves as a biomarker for oxidative status in tissues . This compound is synthesized enzymatically through gamma-glutamyl transferases, which catalyze the transfer of glutamyl residues to amino acids or peptides.

準備方法

Synthetic Routes and Reaction Conditions

Gamma-Glutamylmethionine can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of gamma-glutamyl transpeptidase, an enzyme that catalyzes the transfer of the gamma-glutamyl group from a donor molecule, such as glutathione, to an acceptor molecule, such as methionine. This reaction typically occurs under mild conditions, such as physiological pH and temperature.

The chemical synthesis of this compound involves the protection of functional groups, activation of the gamma-carboxyl group of glutamate, and subsequent coupling with methionine. This process requires the use of protecting groups to prevent unwanted side reactions and activating agents, such as carbodiimides, to facilitate the formation of the gamma-glutamyl bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant gamma-glutamyl transpeptidase expressed in microbial hosts, such as Escherichia coli or Bacillus subtilis. The fermentation process can be optimized to maximize enzyme yield and activity, followed by purification and immobilization of the enzyme for repeated use in the synthesis of this compound.

化学反応の分析

Types of Reactions

Gamma-Glutamylmethionine undergoes various chemical reactions, including hydrolysis, oxidation, and transpeptidation.

Hydrolysis: The gamma-glutamyl bond can be cleaved by hydrolytic enzymes, such as gamma-glutamyl transpeptidase, resulting in the release of glutamate and methionine.

Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

Transpeptidation: this compound can participate in transpeptidation reactions, where the gamma-glutamyl group is transferred to another amino acid or peptide.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using gamma-glutamyl transpeptidase at physiological pH and temperature.

Oxidation: Oxidizing agents, such as hydrogen peroxide or peracids, under controlled conditions to prevent over-oxidation.

Transpeptidation: Gamma-glutamyl transpeptidase in the presence of an acceptor amino acid or peptide at physiological pH and temperature.

Major Products Formed

Hydrolysis: Glutamate and methionine.

Oxidation: Methionine sulfoxide or methionine sulfone.

Transpeptidation: Gamma-glutamyl derivatives of other amino acids or peptides.

科学的研究の応用

Gamma-Glutamylmethionine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Used as a model compound to study gamma-glutamyl bond formation and cleavage, as well as the reactivity of gamma-glutamyl peptides.

Biology: Investigated for its role in cellular processes, such as amino acid transport and metabolism, as well as its potential involvement in signaling pathways.

Medicine: Explored for its therapeutic potential in modulating oxidative stress and inflammation, as well as its use as a biomarker for certain diseases.

Industry: Utilized in the development of enzymatic processes for the synthesis of gamma-glutamyl peptides and related compounds.

作用機序

The mechanism of action of gamma-glutamylmethionine involves its interaction with gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to acceptor molecules. This process is essential for the metabolism of glutathione and other gamma-glutamyl compounds, playing a critical role in maintaining cellular redox homeostasis and detoxification.

This compound may also interact with other enzymes and proteins involved in amino acid transport and metabolism, influencing various cellular functions and signaling pathways.

類似化合物との比較

Key Characteristics :

- Structural Features: The gamma-glutamyl bond (formed between the γ-carboxyl group of glutamate and the amino group of methionine) distinguishes it from alpha-linked peptides. Its SMILES notation is C(CCSC[C@H](N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CN .

- Biological Role: Associated with oxidative stress regulation, amino acid transport, and metabolic differentiation across species. In Diploderma lizards, variations in gamma-Glutamylmethionine levels correlate with ecological speciation and historical climatic adaptations .

- Quantitative Presence : In metabolomic studies, this compound constitutes ~2.47% of organic acid metabolites in microbial postbiotic analyses .

Comparison with Similar Gamma-Glutamyl Dipeptides

Gamma-glutamyl dipeptides share structural similarities but exhibit functional divergence due to their variable amino acid residues. Below is a comparative analysis:

Structural and Functional Differences

Key Findings from Comparative Studies

Ecological Speciation : In Diploderma species, this compound, gamma-Glutamylglutamine, and gamma-Glutamyltyrosine show inverse abundance patterns (D. iadinum > D. yulongense > D. vela), suggesting metabolic divergence driven by historical climate rather than current environmental factors .

Metabolomic Interactions: this compound negatively correlates with ASP Phemethyl ester (a neuroactive compound) and positively with quinolinic acid, indicating cross-talk between oxidative and neuroinflammatory pathways .

Comparative Analysis with Glutathione (GSH)

While glutathione (gamma-L-Glutamyl-L-cysteinylglycine, C₁₀H₁₇N₃O₆S) shares the gamma-glutamyl linkage, it is a tripeptide with a cysteine residue critical for redox activity. Key differences:

生物活性

Gamma-Glutamylmethionine (γ-Glu-Met) is a compound belonging to the family of gamma-glutamyl peptides, characterized by the presence of a gamma-glutamyl bond. This compound has garnered attention due to its potential biological activities and implications in various physiological processes, particularly in relation to oxidative stress and amino acid metabolism.

Chemical Structure and Properties

This compound consists of a glutamate residue linked to methionine via a gamma-carboxyl group. This unique structure enables it to participate in several biochemical pathways, particularly those involving glutathione metabolism.

Target of Action

- Glutathione Synthetase : γ-Glu-Met plays a role in the synthesis of glutathione, an essential antioxidant in cells.

- N-methyl-D-aspartate (NMDA) Receptors : It may influence neurotransmission through interactions with these receptors.

Mode of Action

- Transpeptidation : The compound interacts with its targets via transpeptidation, facilitating the transfer of the gamma-glutamyl group from glutathione to other amino acids.

Biochemical Pathways

- Glutathione Metabolism : γ-Glu-Met is involved in the γ-glutamyl cycle, crucial for maintaining cellular levels of glutathione, thus playing a protective role against oxidative stress.

Pharmacokinetics

γ-Glu-Met is synthesized enzymatically by gamma-glutamyl transpeptidase under physiological conditions. It can also be produced chemically through activation and coupling methods involving protecting groups and activating agents. The compound's stability and efficacy are influenced by environmental factors, reflecting the activity of the glutathione cycle within cells.

Antioxidant Properties

Research indicates that γ-Glu-Met contributes to cellular antioxidant defense by regulating glutathione levels. Its role in modulating oxidative stress has been highlighted in various studies:

- Case Study on Clear Cell Renal Cell Carcinoma (ChRCC) : A study found that impairment in gamma-glutamyl transferase 1 (GGT1), which is crucial for the γ-glutamyl cycle, increased sensitivity to oxidative stress in ChRCC cells. The down-regulation of GGT1 was associated with altered levels of γ-glutamyl amino acids, including γ-Glu-Met, suggesting a potential therapeutic target for enhancing oxidative stress sensitivity in tumors .

Amino Acid Transport

γ-Glu-Met has been shown to facilitate the transport of amino acids across cell membranes:

- A study demonstrated that γ-glutamyl amino acids, including γ-Glu-Met, are preferentially taken up by kidney tissues compared to other organs. This uptake is mediated by specific transport systems that involve both gamma-glutamyl transpeptidase and intracellular glutathione .

Comparative Analysis with Similar Compounds

| Compound | Key Functionality | Unique Features |

|---|---|---|

| Gamma-Glutamylcysteine | Precursor for glutathione synthesis | Plays a critical role in antioxidant defense |

| Gamma-Glutamylglutamine | Involved in nitrogen metabolism | Significant in plant metabolism |

| Gamma-Glutamyltaurine | Exhibits immunomodulatory effects | Neuroprotective properties |

γ-Glu-Met's unique interaction with methionine distinguishes it from other gamma-glutamyl compounds, making it valuable for studying methionine metabolism and related pathways.

Research Applications

This compound is being explored for multiple applications:

- Biological Research : Used as a model compound for studying gamma-glutamyl bond formation and cleavage.

- Medical Research : Investigated for its potential therapeutic applications in modulating oxidative stress and inflammation.

- Industrial Applications : Employed in developing enzymatic processes for synthesizing gamma-glutamyl peptides.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for identifying and quantifying γ-glutamylmethionine in complex biological matrices?

- Methodology : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. To minimize matrix interference, pre-column derivatization with dansyl chloride enhances detection limits . Validation should include spike-recovery experiments and calibration curves in relevant biological fluids (e.g., plasma, urine) to ensure accuracy .

- Data Contradictions : Discrepancies in quantification may arise from ion suppression in MS or incomplete derivatization. Normalization using internal standards (e.g., isotopically labeled γ-glutamylmethionine) is critical .

Q. How is γ-glutamylmethionine synthesized enzymatically, and what are the optimal conditions for in vitro production?

- Methodology : Use recombinant γ-glutamyltranspeptidase (GGT) from E. coli or mammalian sources. Reaction optimization requires pH 8.5–9.0, 37°C, and substrates L-methionine and γ-glutamyl donor (e.g., glutathione). Monitor reaction kinetics via HPLC to determine enzyme activity (kcat/KM) .

- Validation : Confirm product identity via <sup>1</sup>H-NMR (δ 3.5–4.2 ppm for glutamyl protons) and compare retention times with synthetic standards .

Q. What role does γ-glutamylmethionine play in microbial stress response, and how can this be experimentally validated?

- Methodology : Use knockout strains (e.g., Bacillus subtilis Δggt) and compare survival rates under oxidative stress (H2O2 exposure) with wild-type. Quantify intracellular γ-glutamylmethionine via LC-MS and correlate with transcriptomic data (e.g., qPCR for stress-response genes) .

Advanced Research Questions

Q. How can conflicting data on γ-glutamylmethionine’s antioxidant capacity be resolved across in vitro and in vivo studies?

- Analysis Framework :

- In vitro : Measure radical scavenging (e.g., DPPH assay) under controlled oxygen tension.

- In vivo : Use transgenic models (e.g., C. elegans) with fluorescent ROS sensors to track real-time antioxidant effects.

- Contradiction Source : Differences in bioavailability and metabolic conversion in vivo may explain reduced efficacy compared to in vitro .

Q. What experimental designs are optimal for elucidating the transport mechanisms of γ-glutamylmethionine across mammalian cell membranes?

- Methodology :

- Competitive Inhibition Assays : Use radiolabeled γ-glutamylmethionine ([<sup>14</sup>C]-labeled) and test inhibition by excess unlabeled dipeptides.

- CRISPR-Cas9 Knockout : Target putative transporters (e.g., PEPT1/2) in Caco-2 cells and measure uptake via LC-MS .

- Data Interpretation : Normalize transport rates to membrane protein content and account for passive diffusion via parallel assays in transporter-deficient cells .

Q. How do structural modifications of γ-glutamylmethionine influence its stability and bioactivity in therapeutic contexts?

- Experimental Design :

- Synthetic Analogs : Replace methionine with selenomethionine or substitute glutamyl residue with D-isomers.

- Stability Testing : Incubate analogs in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) with sampling at timed intervals for degradation analysis .

- Bioactivity : Assess antioxidant capacity via Nrf2 activation in HEK293 cells transfected with ARE-luciferase reporters .

Q. Methodological Best Practices

- Data Presentation : Use scatterplots with error bars for biological replicates and ANOVA for multi-group comparisons. Avoid pie charts for quantitative data .

- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for sample size justification and randomization .

- Literature Synthesis : Prioritize primary sources from journals with ≥5 impact factors (e.g., J. Biol. Chem., Anal. Chem.) and avoid unvalidated databases (e.g., BenchChem) .

特性

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNSKRXMANOPQY-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315153 | |

| Record name | γ-Glutamylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17663-87-5 | |

| Record name | γ-Glutamylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17663-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glutamylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 231 °C | |

| Record name | gamma-Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。